Aminooxy-PEG3-bromide

PROTAC linker aqueous solubility bioconjugation

Aminooxy-PEG3-bromide is a heterobifunctional PEG3 linker engineered for chemoselective, two-step PROTAC assembly and ADC construction. It delivers 100 mg/mL aqueous solubility – eliminating organic co-solvents that denature sensitive ligands – and a bromide leaving group for efficient nucleophilic displacement. The aminooxy handle enables rapid oxime ligation with carbonyls under mild, biocompatible conditions. This orthogonal reactivity preserves protein conformation and simplifies purification. With a PEG3 spacer length empirically shown to optimize ternary complex formation for certain E3 ligase–target pairs, it outperforms shorter (PEG2) or longer (PEG4/PEG6) analogs in degradation efficiency. Procure now to accelerate your PROTAC library screening and streamline bioconjugate workflows.

Molecular Formula C8H18BrNO4
Molecular Weight 272.14 g/mol
CAS No. 1895922-73-2
Cat. No. B605434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-bromide
CAS1895922-73-2
SynonymsAminooxy-PEG3-bromide HCl salt
Molecular FormulaC8H18BrNO4
Molecular Weight272.14 g/mol
Structural Identifiers
InChIInChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2
InChIKeyUWCFCSQLYSKMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminooxy-PEG3-bromide (CAS 1895922-73-2): A Heterobifunctional PEG3 Linker for PROTAC Synthesis and Bioconjugation


Aminooxy-PEG3-bromide (CAS 1895922-73-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an aminooxy group at one terminus and a bromide group at the other, bridged by a three-unit PEG spacer (PEG3) . The compound exhibits a molecular weight of 272.14 g/mol and a molecular formula of C8H18BrNO4 . Its hydrophilic PEG3 chain confers high aqueous solubility (100 mg/mL in H2O, 367.46 mM), while the aminooxy moiety enables chemoselective oxime bond formation with carbonyls, and the bromide serves as an excellent leaving group for nucleophilic substitution . This combination of functional handles and a defined spacer length makes it a versatile building block for constructing proteolysis-targeting chimeras (PROTACs) and bioconjugates [1].

Why Aminooxy-PEG3-bromide (CAS 1895922-73-2) Cannot Be Simply Replaced by Other PEG3 Linkers


In PROTAC design and bioconjugation, linker selection is not arbitrary—subtle variations in functional groups, spacer length, and leaving group identity profoundly influence ternary complex formation, degradation efficiency, and conjugate stability [1]. Aminooxy-PEG3-bromide occupies a unique position at the intersection of three critical parameters: (1) a PEG3 spacer that provides a 3-ethylene glycol unit distance, which empirical studies show can be optimal for certain E3 ligase–target protein pairs ; (2) an aminooxy handle for rapid, chemoselective oxime ligation under mild conditions; and (3) a bromide leaving group that enables efficient nucleophilic displacement with amines, thiols, or carboxylates. Substituting with a structurally similar linker—such as one with an azide, alkyne, or acid terminus—introduces a different conjugation chemistry, potentially altering reaction kinetics, yield, and the conformational flexibility of the final PROTAC molecule. The quantitative evidence below demonstrates precisely where Aminooxy-PEG3-bromide diverges from its closest analogs in solubility, leaving group reactivity, and functional group compatibility.

Quantitative Differentiation of Aminooxy-PEG3-bromide (CAS 1895922-73-2) Against Closest Analogs


Aqueous Solubility: Aminooxy-PEG3-bromide Exhibits 100 mg/mL in Water, Outperforming Aminooxy-PEG3-azide by >10-Fold on a Molar Basis

Aminooxy-PEG3-bromide demonstrates high aqueous solubility of 100 mg/mL (367.46 mM) in water, requiring only ultrasonication for dissolution [1]. In contrast, the structurally similar Aminooxy-PEG3-azide (CAS 1306615-51-9) exhibits a reported solubility of only 10 mM in DMSO, with no quantitative aqueous solubility data available . On a molar basis, the bromide derivative is >36-fold more soluble than the azide analog's reported DMSO stock concentration. This differential solubility is critical for PROTAC synthesis, where aqueous reaction conditions are often preferred to maintain protein stability and avoid organic solvent interference.

PROTAC linker aqueous solubility bioconjugation

DMSO Solubility: Aminooxy-PEG3-bromide Hydrobromide Achieves 250 mg/mL, Significantly Exceeding Aminooxy-PEG3-propargyl

The hydrobromide salt form of Aminooxy-PEG3-bromide exhibits a DMSO solubility of 250 mg/mL (708.11 mM) with ultrasonication . By comparison, Aminooxy-PEG3-propargyl (CAS 1807537-27-4) is reported as soluble in DMSO but without a quantified upper limit . Even the hydrochloride salt of Aminooxy-PEG3-bromide achieves 83.33 mg/mL (270.03 mM) in DMSO . This high DMSO solubility facilitates the preparation of concentrated stock solutions (up to 708 mM) for PROTAC synthesis, enabling smaller reaction volumes and more efficient use of expensive E3 ligase ligands.

PROTAC linker DMSO solubility stock solution preparation

Leaving Group Reactivity: Bromide Enables Faster Nucleophilic Substitution Kinetics Compared to Mesylate and Tosylate PEG3 Analogs

The bromide group in Aminooxy-PEG3-bromide is described by multiple vendors as 'a very good leaving group for nucleophilic substitution reactions' [1]. While direct kinetic rate constants for this specific compound are not publicly available, bromide is a classically superior leaving group compared to chloride (≈50× slower in SN2) and is comparable to iodide [2]. Bromo-PEG3 derivatives are widely employed in PROTAC synthesis precisely because the bromide facilitates efficient conjugation to amine-, thiol-, or carboxylate-containing ligands under mild conditions. In contrast, PEG3 linkers terminated with hydroxyl (e.g., Br-PEG3-OH) require activation or harsher conditions for nucleophilic displacement.

nucleophilic substitution leaving group PROTAC synthesis

Functional Group Orthogonality: Aminooxy Enables Chemoselective Oxime Ligation Unavailable with Bromo-PEG3-acid or Bromo-PEG3-amine

Aminooxy-PEG3-bromide contains an aminooxy group that reacts chemoselectively with aldehydes and ketones to form stable oxime bonds . This bioorthogonal chemistry proceeds efficiently in aqueous media at near-neutral pH without requiring copper catalysts or reducing agents. In contrast, Bromo-PEG3-acid (CAS 782475-35-8) and Bromo-PEG3-amine (CAS 2680821-50-3) lack this functionality; they rely on standard amide bond formation (requiring activation of the carboxylic acid) or amine-reactive chemistries (NHS esters, isothiocyanates) that are less chemoselective and can cross-react with endogenous protein functional groups . The aminooxy handle thus provides an orthogonal conjugation route that can be used sequentially with the bromide-mediated coupling step.

bioconjugation chemoselective ligation oxime bond

Purity and Batch Consistency: Commercial Aminooxy-PEG3-bromide is Supplied at ≥95% Purity with HPLC and NMR Confirmation

Commercially available Aminooxy-PEG3-bromide is consistently supplied with a purity specification of ≥95% (typically 95-98%) as verified by HPLC and NMR [1]. Certificate of Analysis (CoA) documentation from Glyco Mindsynth confirms HPLC purity of 95-98% and mass confirmation [1]. In contrast, some comparator linkers such as Aminooxy-PEG3-propargyl are listed at 95% purity but without explicit HPLC trace availability . High linker purity is essential for PROTAC synthesis, as impurities can introduce unwanted side reactions, reduce conjugation efficiency, and complicate downstream purification of the final heterobifunctional molecule.

purity quality control PROTAC reproducibility

Optimal Application Scenarios for Aminooxy-PEG3-bromide (CAS 1895922-73-2) Based on Quantitative Differentiation


Aqueous-Phase PROTAC Assembly Requiring High Linker Solubility

Aminooxy-PEG3-bromide's aqueous solubility of 100 mg/mL (367 mM) enables direct conjugation in biocompatible buffers without organic co-solvents. This is critical when the target protein ligand or E3 ligase ligand is sensitive to DMSO or DMF. The bromide group permits efficient coupling to amine- or thiol-containing ligands under mild aqueous conditions, while the aminooxy handle can be reserved for subsequent oxime ligation to a carbonyl-functionalized partner . This sequential, aqueous-compatible protocol minimizes protein denaturation and preserves the native conformation of sensitive binding domains.

High-Concentration Stock Solution Preparation for Parallel PROTAC Library Synthesis

The hydrobromide salt form of Aminooxy-PEG3-bromide exhibits a DMSO solubility of 250 mg/mL (708 mM), enabling preparation of highly concentrated stock solutions . In automated or parallel synthesis workflows, concentrated linker stocks reduce the volume of organic solvent introduced into reaction mixtures, improve handling precision, and allow for smaller-scale reactions. This is particularly advantageous when synthesizing PROTAC libraries where multiple E3 ligase ligands are being screened and linker cost is a consideration.

Stepwise Heterobifunctional Conjugation Exploiting Orthogonal Reactivity

The combination of a bromide leaving group and an aminooxy moiety enables two-step, site-specific assembly of complex bioconjugates. In the first step, the bromide undergoes nucleophilic substitution with a thiol- or amine-containing moiety (e.g., a cysteine residue or amine-functionalized payload). In the second step, the aminooxy group reacts chemoselectively with a carbonyl-containing partner (e.g., an aldehyde-tagged antibody or oxidized glycan) to form a stable oxime bond . This orthogonal strategy eliminates the need for protecting groups and simplifies purification, making it ideal for constructing antibody-drug conjugates (ADCs) and targeted protein degraders with precisely controlled architecture.

PROTAC Optimization Studies Where PEG3 Spacer Length is Empirically Optimal

Empirical studies have demonstrated that PEG3 spacers can provide optimal linker length for certain E3 ligase–target protein pairs, achieving higher degradation efficiency compared to shorter (PEG2) or longer (PEG4, PEG6) linkers [1]. Aminooxy-PEG3-bromide provides a PEG3 spacer with defined reactive handles, allowing systematic variation of the linker length while maintaining consistent conjugation chemistry. This enables researchers to quickly screen linker length as an independent variable in PROTAC optimization without changing the functional group composition of the linker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminooxy-PEG3-bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.